molecular formula C16H16O4S B14613668 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one CAS No. 57928-22-0

2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one

Cat. No.: B14613668
CAS No.: 57928-22-0
M. Wt: 304.4 g/mol
InChI Key: APZUAINFQVXXLT-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with an appropriate ethoxy-phenylethanone precursor. One common method involves the use of phosphorus pentachloride (PCl5) to convert sodium benzenesulfonate to benzenesulfonyl chloride, which is then reacted with the ethoxy-phenylethanone under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can react with nucleophilic residues in proteins, leading to covalent modification. This can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives such as benzenesulfonyl chloride and benzenesulfonic acid .

Uniqueness

What sets 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one apart is its unique combination of the sulfonyl group with an ethoxy-phenylethanone moiety.

Properties

CAS No.

57928-22-0

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-ethoxy-1-phenylethanone

InChI

InChI=1S/C16H16O4S/c1-2-20-16(15(17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

APZUAINFQVXXLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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